molecular formula C10H10BrN B1525578 4-Bromo-2-isopropylbenzonitrile CAS No. 1349717-06-1

4-Bromo-2-isopropylbenzonitrile

Cat. No.: B1525578
CAS No.: 1349717-06-1
M. Wt: 224.1 g/mol
InChI Key: LGBLAVHYDPWSPW-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an isopropyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropylbenzonitrile typically involves the bromination of 2-isopropylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with a base such as potassium carbonate (K2CO3) in an organic solvent like toluene.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 4-methoxy-2-isopropylbenzonitrile.

    Coupling: Formation of biaryl derivatives.

    Reduction: Formation of 4-bromo-2-isopropylbenzylamine.

Scientific Research Applications

4-Bromo-2-isopropylbenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is explored for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropylbenzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and nitrile groups, which can participate in various chemical transformations. In biological systems, if it exhibits any activity, it would likely interact with molecular targets such as enzymes or receptors, modulating their function through binding interactions.

Comparison with Similar Compounds

    4-Bromo-2-methylbenzonitrile: Similar structure but with a methyl group instead of an isopropyl group.

    4-Bromo-2-tert-butylbenzonitrile: Similar structure but with a tert-butyl group instead of an isopropyl group.

    4-Chloro-2-isopropylbenzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo-2-isopropylbenzonitrile is unique due to the specific combination of the bromine and isopropyl substituents, which can influence its reactivity and physical properties. This makes it a valuable compound for targeted synthetic applications and the development of specialized materials.

Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBLAVHYDPWSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-06-1
Record name 4-bromo-2-(propan-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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